molecular formula C9H14O B1205319 Nona-2,4-dienal CAS No. 30551-17-8

Nona-2,4-dienal

Numéro de catalogue: B1205319
Numéro CAS: 30551-17-8
Poids moléculaire: 138.21 g/mol
Clé InChI: ZHHYXNZJDGDGPJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Nona-2,4-dienal is a natural product found in Agaricus bisporus with data available.

Applications De Recherche Scientifique

Food Science and Flavoring

Flavor Profile
Nona-2,4-dienal is recognized for its distinct flavor characteristics, often described as fatty and fishy . It is detected in various foods such as fish, oats, cereals, and onions. This compound may serve as a biomarker for the consumption of these foods, indicating its relevance in dietary studies .

Use as a Flavoring Agent
The compound is utilized as a flavoring agent in food products. The European Food Safety Authority (EFSA) has classified this compound among other compounds used in food flavorings, confirming its safety for consumption at specified levels . Its application extends to enhancing the sensory attributes of processed foods.

Aroma Chemistry

Contribution to Aroma Profiles
this compound is a significant contributor to the aroma of various nuts and seeds. Research indicates that it plays a crucial role in the characteristic scent of walnuts . Sensory evaluations have demonstrated that this compound, along with others like trienals, collectively defines the walnut aroma profile.

Applications in Food Technology
In the context of food technology, this compound is studied for its potential to enhance or modify flavors in fruit and vegetable products. For instance, it has been identified as an important component in the aroma of clementine peel . This application underscores its utility in flavor science and product development.

Health and Safety Assessments

Safety Evaluations
The safety of this compound has been evaluated by regulatory bodies such as the EFSA. The panel concluded that it poses no safety concern for consumers when used within established limits in animal feed and food products . This assessment is crucial for ensuring public health while leveraging the compound's beneficial properties.

Research and Development

Case Studies and Research Findings
Numerous studies have been conducted to explore the properties and effects of this compound:

  • A study highlighted its presence in walnut aroma compounds and assessed sensory descriptors associated with it .
  • Research into food flavorings has documented this compound's role alongside other aldehydes in creating desirable flavors .
  • Investigations into off-odors have identified this compound among compounds contributing to undesirable scents in various materials .

Propriétés

Numéro CAS

30551-17-8

Formule moléculaire

C9H14O

Poids moléculaire

138.21 g/mol

Nom IUPAC

nona-2,4-dienal

InChI

InChI=1S/C9H14O/c1-2-3-4-5-6-7-8-9-10/h5-9H,2-4H2,1H3

Clé InChI

ZHHYXNZJDGDGPJ-UHFFFAOYSA-N

SMILES

CCCCC=CC=CC=O

SMILES canonique

CCCCC=CC=CC=O

Densité

0.850-0.870

Key on ui other cas no.

30551-17-8
6750-03-4

Description physique

Slightly yellow liquid;  strong, fatty, floral

Pictogrammes

Irritant

Solubilité

soluble in fixed oils;  Insoluble in water
soluble (in ethanol)

Synonymes

2,4-nonadienal

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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